Cas no 500698-02-2 (2-amino-2-(2-chlorophenyl)propanoic acid)

500698-02-2 structure
Productnaam:2-amino-2-(2-chlorophenyl)propanoic acid
CAS-nummer:500698-02-2
MF:C9H10ClNO2
MW:199.634201526642
MDL:MFCD02662594
CID:4654259
PubChem ID:4360826
2-amino-2-(2-chlorophenyl)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-amino-2-(2-chlorophenyl)propanoic Acid
- 2-amino-2-(2-chlorophenyl)propanoic acid
-
- MDL: MFCD02662594
- Inchi: 1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)
- InChI-sleutel: AASPGTOXCQXNOQ-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1C(C(=O)O)(C)N
Berekende eigenschappen
- Exacte massa: 199.0400063g/mol
- Monoisotopische massa: 199.0400063g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 210
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.9
- Topologisch pooloppervlak: 63.3Ų
2-amino-2-(2-chlorophenyl)propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97825-5.0g |
2-amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95.0% | 5.0g |
$1033.0 | 2025-02-19 | |
Enamine | EN300-97825-0.5g |
2-amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95.0% | 0.5g |
$256.0 | 2025-02-19 | |
Key Organics Ltd | BS-12327-1G |
2-(2-chlorophenyl)alanine |
500698-02-2 | >95% | 1g |
£287.00 | 2023-09-08 | |
Key Organics Ltd | BS-12327-10G |
2-(2-chlorophenyl)alanine |
500698-02-2 | >95% | 10g |
£1242.00 | 2023-09-08 | |
Enamine | EN300-97825-0.05g |
2-amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95.0% | 0.05g |
$65.0 | 2025-02-19 | |
Enamine | EN300-97825-0.25g |
2-amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95.0% | 0.25g |
$136.0 | 2025-02-19 | |
1PlusChem | 1P019TZJ-500mg |
2-amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95% | 500mg |
$362.00 | 2025-03-03 | |
A2B Chem LLC | AV37583-250mg |
2-Amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95% | 250mg |
$225.00 | 2024-04-19 | |
1PlusChem | 1P019TZJ-5g |
2-amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95% | 5g |
$1363.00 | 2024-05-01 | |
A2B Chem LLC | AV37583-500mg |
2-Amino-2-(2-chlorophenyl)propanoic acid |
500698-02-2 | 95% | 500mg |
$332.00 | 2024-04-19 |
2-amino-2-(2-chlorophenyl)propanoic acid Gerelateerde literatuur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
500698-02-2 (2-amino-2-(2-chlorophenyl)propanoic acid) Gerelateerde producten
- 1807109-30-3(2-(Difluoromethyl)-3-hydroxy-6-methoxy-5-methylpyridine)
- 1261841-47-7(2-Chloro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid)
- 1550728-04-5(1-ethyl-4-(piperidin-3-yl)methylpiperidine)
- 210240-20-3(1,1-dioxo-tetrahydrothiopyran-4-amine)
- 341008-29-5(tert-butyl[(pyridin-4-yl)methyl]amine)
- 59490-33-4((2S)-2-(4-chlorophenyl)formamido-3-phenylpropanoic acid)
- 765880-24-8(3,3-dimethyl-2,3-dihydro-1H-isoindol-5-ol)
- 2229536-34-7(2-amino-3-(4-chloro-2-methoxyphenyl)-2-methylpropan-1-ol)
- 2227825-46-7(rac-(1R,2S)-2-(4-bromo-2-chlorophenyl)cyclopropan-1-amine)
- 5570-85-4(ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:500698-02-2)2-amino-2-(2-chlorophenyl)propanoic acid

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):341.0